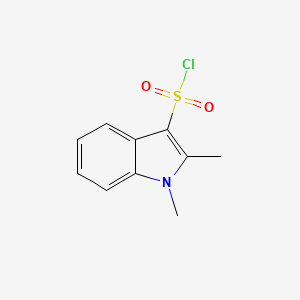
1,2-dimethyl-1H-indole-3-sulfonyl chloride
Overview
Description
“1,2-dimethyl-1H-indole-3-sulfonyl chloride” is a chemical compound with the CAS number 1177425-20-5 . It has a molecular weight of 243.71 .
Molecular Structure Analysis
The molecular structure of “1,2-dimethyl-1H-indole-3-sulfonyl chloride” is represented by the InChI code 1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Research
1,2-Dimethyl-1H-indole-3-sulfonyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. Its indole core is a prevalent motif in many pharmaceuticals due to its ability to interact with biological targets. For instance, indole derivatives have shown promise in the development of new antiviral agents, with certain compounds demonstrating inhibitory activity against influenza A and Coxsackie B4 virus .
Electrochemical Applications
The electrochemical properties of indole derivatives can be harnessed in the design of organic electronic devices. By varying the electronic properties of the substituents, researchers can modify the anodic peak potential of the electrophore, which is crucial for the development of organic semiconductors and sensors .
Agricultural Chemistry
Indole derivatives, including those related to 1,2-dimethyl-1H-indole-3-sulfonyl chloride, play a role in the synthesis of plant growth regulators. For example, indole-3-acetic acid, a plant hormone, is synthesized from tryptophan and has been linked to the indole structure .
Future Directions
While specific future directions for “1,2-dimethyl-1H-indole-3-sulfonyl chloride” are not mentioned, indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthetic methods for indoles, such as “1,2-dimethyl-1H-indole-3-sulfonyl chloride”, is of significant interest.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1,2-dimethyl-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound likely has diverse molecular and cellular effects .
properties
IUPAC Name |
1,2-dimethylindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNHHWNQJIKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
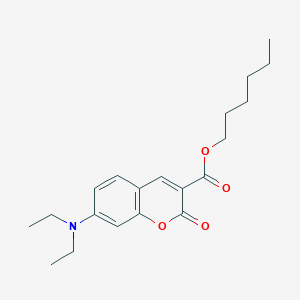
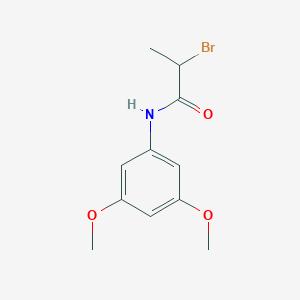
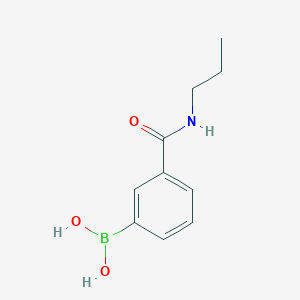

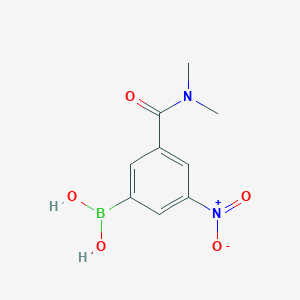
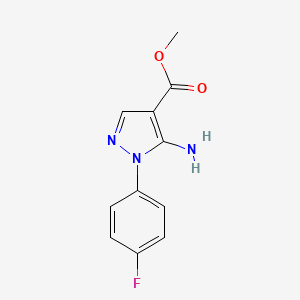
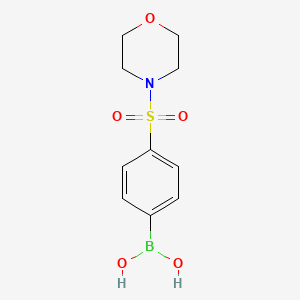
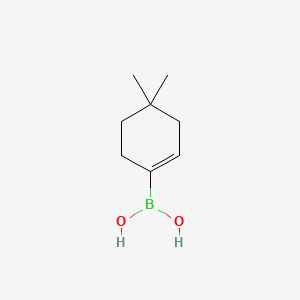
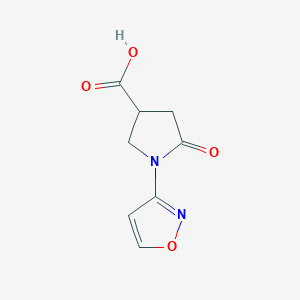
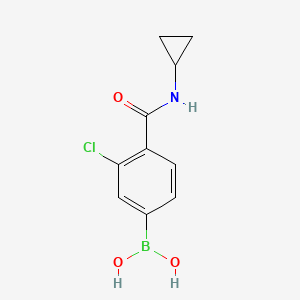
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
